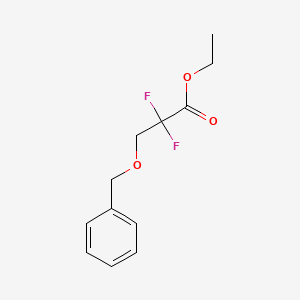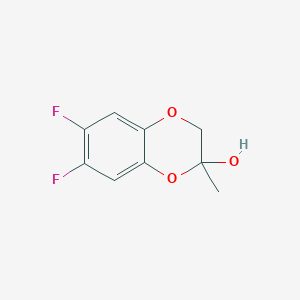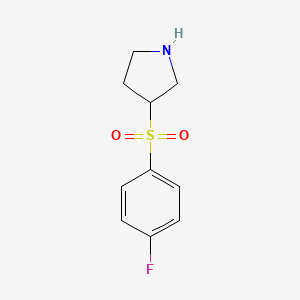![molecular formula C13H17N B15263018 6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B15263018.png)
6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methylphenyl)-3-azabicyclo[320]heptane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition reaction of a suitable diene with an azide to form the bicyclic structure. The reaction conditions often require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and various catalysts depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Scientific Research Applications
6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Methylbicyclo[3.2.0]heptane: Shares a similar bicyclic structure but lacks the azabicyclo moiety.
6-Methylenebicyclo[3.2.0]heptane: Another related compound with a similar core structure but different functional groups.
Uniqueness
6-(3-Methylphenyl)-3-azabicyclo[3.2.0]heptane is unique due to its specific substitution pattern and the presence of the azabicyclo moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
6-(3-methylphenyl)-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C13H17N/c1-9-3-2-4-10(5-9)12-6-11-7-14-8-13(11)12/h2-5,11-14H,6-8H2,1H3 |
InChI Key |
YONGCLDEMCSDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC3C2CNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Chloro-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15262981.png)
![1-[6-(1H-Pyrrol-1-yl)pyridin-3-yl]ethan-1-ol](/img/structure/B15262996.png)
![1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B15263003.png)


![N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide](/img/structure/B15263014.png)


![7-Oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15263027.png)
![2-({[(3-Bromobenzyl)amino]carbonyl}amino)pentanoic acid](/img/structure/B15263028.png)
